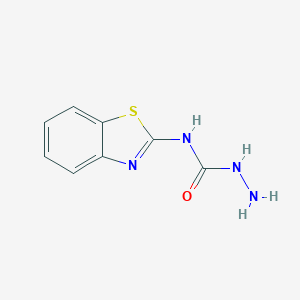

1-Amino-3-(1,3-benzothiazol-2-yl)urea

Description

Properties

CAS No. |

127188-39-0 |

|---|---|

Molecular Formula |

C8H8N4OS |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

1-amino-3-(1,3-benzothiazol-2-yl)urea |

InChI |

InChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13) |

InChI Key |

YLYUBIJVSLAFBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 3 1,3 Benzothiazol 2 Yl Urea and Analogues

Conventional Synthetic Routes to Benzothiazole-Urea Core Structures

Traditional approaches to constructing the benzothiazole-urea scaffold typically involve the reaction of a nucleophilic 2-aminobenzothiazole (B30445) with an electrophilic carbonyl source. These methods are well-established and widely used for the synthesis of these compounds.

Reactions Involving 2-Aminobenzothiazole with Isocyanates or Carbamoyl (B1232498) Chlorides

A primary and straightforward method for the synthesis of benzothiazole-urea derivatives is the reaction of 2-aminobenzothiazole with various isocyanates. This reaction proceeds via nucleophilic addition of the amino group of the benzothiazole (B30560) to the electrophilic carbon of the isocyanate. For example, a series of aryl-ureabenzothiazoles has been synthesized by reacting substituted 2-aminobenzothiazoles with the corresponding aryl-isocyanates in the presence of N,N'-dimethylformamide (DMF), triethylamine (B128534) (TEA), and dimethylaminopyridine (DMAP) at room temperature. nih.gov Similarly, 6-methoxy-2-aminobenzothiazole reacts with m-methoxy-benzo-isocyanate in pyridine (B92270) at 100 °C to form the corresponding urea (B33335) derivative. nih.gov

Another approach involves the use of carbamoyl chlorides. While less common than the isocyanate route, this method provides an alternative for introducing the urea functionality.

A summary of representative reactions is presented in the table below.

| 2-Aminobenzothiazole Derivative | Isocyanate/Carbamoyl Chloride | Solvent/Catalyst | Product | Reference |

| Substituted 2-aminobenzothiazole | Aryl-isocyanate | DMF/TEA/DMAP | Aryl-ureabenzothiazole | nih.gov |

| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-benzo-isocyanate | Pyridine | 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)urea | nih.gov |

| 2-Aminobenzothiazole | m-Toluyl isocyanate | DMFA/K2CO3 | 1-(1,3-benzothiazol-2-yl)-3-(m-tolyl)urea | ppublishing.org |

Approaches Utilizing Carbonyldiimidazoles as Coupling Agents

Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene (B1210022) and its derivatives for the synthesis of ureas. wikipedia.org The reaction typically proceeds in a two-step, one-pot manner. First, 2-aminobenzothiazole reacts with CDI to form an activated imidazolyl carbamate (B1207046) intermediate. Subsequent addition of an amine displaces the imidazole (B134444) group to form the desired urea. semanticscholar.org This method is advantageous due to the formation of gaseous carbon dioxide and water-soluble imidazole as byproducts, simplifying purification. researchgate.net

This strategy has been employed in the synthesis of quinoline (B57606)–urea–benzothiazole hybrids, where various 2-amino-6-substituted benzothiazoles were converted to benzothiazole-1H-imidazol-1-carboxamide intermediates in excellent yields using CDI in refluxing dry dichloromethane (B109758) (DCM). nih.gov These intermediates were then coupled with 4-aminoquinoline (B48711) diamines to produce the final hybrid compounds. nih.gov

The general reaction scheme for CDI-mediated urea synthesis is outlined below.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 2-Aminobenzothiazole derivative | CDI, DMF/DCM, reflux | Imidazolyl carbamate intermediate | semanticscholar.org |

| 2 | Imidazolyl carbamate intermediate, Amine | Et3N, DMF, room temperature | 1,3-Disubstituted urea | semanticscholar.org |

Advanced Synthetic Strategies and Reaction Optimization

To improve reaction efficiency, reduce reaction times, and enhance product yields, a number of advanced synthetic methodologies have been applied to the synthesis of benzothiazole derivatives, including those with a urea linkage.

Microwave-Assisted Synthesis of Benzothiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijpbs.com This technique has been successfully applied to the synthesis of various benzothiazole derivatives, significantly reducing reaction times from hours to minutes and often improving yields. semanticscholar.orgscielo.br For instance, the synthesis of 2-benzylidenoimino-6-substituted-benzothiazoles and their subsequent cyclization to form benzothiazolo[3,2-α]-s-triazine-4-[3H]thiones, which traditionally required 4 to 6 hours, was completed within 1 to 2 minutes under microwave irradiation. semanticscholar.org

Microwave irradiation has also been utilized in the one-pot synthesis of benzothiazole libraries via PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes, achieving good to excellent yields. ias.ac.in Furthermore, the synthesis of pyrrolo[2,1-b] semanticscholar.orgnih.govbenzothiazole derivatives has been reported using microwave irradiation, highlighting its utility in constructing polycondensed heterocyclic systems efficiently. mdpi.com

A comparison of conventional and microwave-assisted methods for a representative reaction is shown below.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of 2-phenyl benzothiazolo [3,2-α]-s- triazine-4-[3H] thiones | 4-6 hours | 1-2 minutes | Yes | semanticscholar.org |

| Synthesis of hydroxy phenyl benzothiazoles | ~25 times longer | Shorter | 12-20% increase | scielo.br |

Multicomponent Reactions for Urea Linkage Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While specific examples of MCRs for the direct synthesis of 1-Amino-3-(1,3-benzothiazol-2-yl)urea were not prominently detailed in the provided context, the principles of MCRs are applicable to the formation of complex molecules containing the benzothiazole-urea scaffold. For instance, a three-component reaction of o-iodoanilines, K2S, and DMSO has been used to synthesize 2-unsubstituted benzothiazoles. organic-chemistry.org The versatility of 2-aminobenzothiazole makes it a suitable component for MCRs aimed at generating heterocyclic libraries. researchgate.net

Derivatization and Functionalization of the Benzothiazole Moiety

The functionalization of the benzothiazole ring is a key strategy for creating analogues of this compound with diverse properties. This can be achieved either by starting with a pre-functionalized 2-aminobenzothiazole or by modifying the benzothiazole core after the urea linkage has been formed.

A common approach is to introduce substituents at the 6-position of the benzothiazole ring. For example, N-(6-nitro-1,3-benzothiazol-2-yl)-N'-(Ethyl)urea can be synthesized, and the nitro group subsequently reduced to an amino group. mdpi.com This amino group can then be further derivatized through acylation or other reactions to produce a variety of N-(6-substituted-1,3-benzothiazol-2-yl)-N'-(ethyl)ureas. mdpi.com

Other functionalization strategies include the reaction of 6-substituted-2-aminobenzothiazoles with carbon disulfide to form dithiocarbamates, which can be further reacted to yield urea or thiourea (B124793) derivatives. mdpi.com The synthesis of benzothiazole-piperazine compounds has also been achieved through acylation of 2-aminobenzothiazoles with chloroacetyl chloride, followed by reaction with various N-heterocycles. nih.gov

Examples of functionalization reactions are provided in the table below.

| Starting Material | Reagents | Functionalized Product | Reference |

| N-(6-nitro-1,3-benzothiazol-2-yl)-N'-(Ethyl)urea | Reduction (e.g., SnCl2/HCl) | N-(6-amino-1,3-benzothiazol-2-yl)-N'-(ethyl)urea | mdpi.com |

| N-(6-amino-1,3-benzothiazol-2-yl)-N'-(ethyl)urea | Ethyl oxalyl chloride | N-(6-(2-ethoxy-2-oxoacetamido)-1,3-benzothiazol-2-yl)-N'-(ethyl)urea | mdpi.com |

| 6-Substituted-2-aminobenzothiazole | Carbon disulfide, Dimethyl sulfate | 6-Substituted-2-(S-methyl-dithiocarbamate)-benzothiazole | mdpi.com |

Derivatization and Functionalization of the Urea Moiety

The urea moiety within benzothiazole derivatives serves as a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of compounds. The primary nitrogen of a 2-aminobenzothiazole precursor is a common starting point for building the urea structure, which can then be further functionalized.

A prevalent method for creating analogues involves the reaction of various substituted 2-aminobenzothiazoles (2-ABTs) with a range of isocyanates and isothiocyanates. This reaction directly attaches different alkyl or aryl groups at the N' position of the urea or thiourea, respectively. For instance, aryl-ureas can be synthesized in moderate to good yields by reacting a substituted 2-aminobenzothiazole with a corresponding aryl-isocyanate in the presence of N,N-dimethylformamide (DMF), triethylamine (TEA), and 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. nih.govresearchgate.net Similarly, reacting 2-aminobenzothiazole with tolyl-isocyanates in 1,4-dioxane (B91453) produces N-(1,3-benzothiazol-2-yl)-N'-(aryl) ureas. nih.gov

Further derivatization can be achieved by modifying substituents on the terminal group of the urea chain. A notable example is the synthesis of N-(6-amino-1,3-benzothiazol-2-yl)-N′-(ethyl)urea. This compound is prepared by first reacting 6-nitro-2-aminobenzothiazole with ethylisocyanate to form N-(6-nitro-1,3-benzothiazol-2-yl)-N′-(ethyl)urea, followed by the reduction of the nitro group to an amine. mdpi.com This newly introduced amino group can then undergo various subsequent reactions, such as acylation with ethyl oxalyl chloride, to create more complex derivatives. mdpi.comresearchgate.net

The urea or thiourea linkage can also participate in intramolecular cyclization reactions to form novel heterocyclic systems. For example, N-(4,6-disubstituted-1,3-benzothiazol-2-yl)-N′-(acryloyl)ureas can be cyclized to form 1-(6-disubstituted-benzothiazol-2-yl)dihydrouracils. mdpi.com This demonstrates the utility of the urea moiety not just as a linker but as an active participant in constructing more complex molecular architectures.

The following table summarizes various derivatization approaches for the urea moiety in benzothiazole compounds.

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted 2-Aminobenzothiazole | Aryl-isocyanate, DMF, TEA, DMAP, Room Temp., 8h | N-(Aryl)-N'-(benzothiazol-2-yl)urea | nih.govresearchgate.net |

| 2-Aminobenzothiazole | Tolyl-isocyanate, 1,4-Dioxane, Room Temp. | N-(Benzothiazol-2-yl)-N'-(tolyl)urea | nih.gov |

| 6-Nitro-2-aminobenzothiazole | 1. Ethylisocyanate 2. Reduction of NO₂ group | N-(6-Amino-benzothiazol-2-yl)-N'-(ethyl)urea | mdpi.com |

| N-(6-Amino-benzothiazol-2-yl)-N'-(ethyl)urea | Ethyl oxalyl chloride | N-(6-(2-Ethoxy-2-oxoacetamido)-benzothiazol-2-yl)-N'-(ethyl)urea | mdpi.com |

| 4,6-Disubstituted-2-aminobenzothiazole | Acryloyl isothiocyanate | N-(4,6-Disubstituted-benzothiazol-2-yl)-N'-(acryloyl)urea | mdpi.com |

| Ethyl-6-substituted benzothiazol-2-ylcarbamate | Gabapentin, Methanol, Reflux (60-70°C), 2.5h | (1-((3-(6-Substituted-benzothiazol-2-yl)ureido)methyl)cyclohexyl)acetic acid | derpharmachemica.com |

Purity Assessment and Yield Optimization in Synthesis

The successful synthesis of this compound and its analogues is contingent upon effective purification strategies and methods to optimize reaction yields.

Yield optimization is influenced by several factors, including the choice of reagents, solvents, catalysts, and reaction conditions. The synthesis of N'-aryl substituted benzothiazolyl ureas often employs a combination of DMF as a solvent and bases like triethylamine and DMAP as catalysts to facilitate the reaction between the aminobenzothiazole and the isocyanate, leading to yields ranging from 40-60%. nih.govresearchgate.net In some cases, activating the 2-aminobenzothiazole with n-butyl-lithium has been used to improve yields, which can range from 24% to over 90% depending on the specific substrates. nih.gov The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) is another effective strategy for forming the urea linkage, providing the urea backbone and facilitating the coupling reaction, resulting in excellent yields of 74–97% for the intermediate. nih.gov Microwave irradiation has also been employed to enhance reaction rates and yields, as seen in the conversion of a cyano-substituted urea to a tetrazole derivative, which proceeded with 91% yield. nih.gov

Purity assessment is a critical step to ensure the identity and quality of the synthesized compounds. A multi-step approach involving chromatographic and spectroscopic methods is typically employed.

Chromatography: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction until completion. derpharmachemica.com For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is a precise method. mdpi.com

Purification: Recrystallization from an appropriate solvent, such as ethanol, is a standard and effective method for purifying the solid product by removing unreacted starting materials and by-products. derpharmachemica.com

Spectroscopy: Structural confirmation is achieved using various spectroscopic techniques. Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as N-H and C=O stretching vibrations in the urea moiety. derpharmachemica.com Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy provides detailed information about the chemical environment of protons and carbon atoms, confirming the compound's structure. derpharmachemica.comppublishing.org

Elemental Analysis: To confirm the empirical formula of the synthesized compound, elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen. The experimental values ("Found") are compared against the theoretically calculated values ("Calcd.") to verify purity. derpharmachemica.com

The following table summarizes the analytical techniques used in the assessment of synthesized benzothiazolyl ureas.

| Technique | Purpose | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | derpharmachemica.com |

| Recrystallization | Purification of the final product | derpharmachemica.com |

| Infrared (IR) Spectroscopy | Functional group identification (e.g., N-H, C=O) | derpharmachemica.com |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural elucidation and confirmation | derpharmachemica.comppublishing.org |

| Elemental Analysis | Verification of elemental composition and empirical formula | derpharmachemica.com |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | mdpi.com |

Advanced Structural Characterization and Elucidation of 1 Amino 3 1,3 Benzothiazol 2 Yl Urea

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for confirming the identity and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: This technique would identify the chemical environment of all hydrogen atoms (protons) in the molecule. For 1-Amino-3-(1,3-benzothiazol-2-yl)urea, distinct signals would be expected for the protons on the benzothiazole (B30560) ring, the NH protons of the urea (B33335) linkage, and the terminal NH₂ group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values would confirm the connectivity. For instance, aromatic protons typically appear in the δ 7-8 ppm range, while NH protons can vary widely depending on the solvent and hydrogen bonding.

¹³C NMR: This analysis would detect all unique carbon atoms. The spectrum would show characteristic signals for the carbons of the benzothiazole core, including the distinctive C=N carbon, as well as the carbonyl (C=O) carbon of the urea moiety, which typically resonates in the δ 150-170 ppm region. japsonline.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is a hypothetical representation of expected NMR data, as experimental data for the target compound is unavailable.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | 115 - 140 |

| Urea N-H | 5.0 - 9.0 | N/A |

| Amine N-H₂ | 4.0 - 6.0 | N/A |

| Benzothiazole C=N | N/A | ~170 |

| Urea C=O | N/A | ~160 |

| Benzothiazole C-S | N/A | ~150 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key vibrational bands would be expected. In related benzothiazole derivatives, N-H stretching vibrations typically appear as sharp bands in the 3100-3400 cm⁻¹ region. nih.gov A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the urea group. nih.gov Additionally, characteristic peaks for C=N stretching (around 1610 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-N stretching would be anticipated. nih.gov

Interactive Data Table: Expected IR Absorption Bands Note: This table illustrates expected absorption frequencies based on known data for similar functional groups, as specific experimental data is unavailable.

| Functional Group | Bond | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine / Amide | N-H Stretch | 3100 - 3400 |

| Urea | C=O Stretch | 1650 - 1700 |

| Benzothiazole | C=N Stretch | ~1610 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The technique would be used to determine the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the compound's molecular formula (C₈H₈N₄OS). Furthermore, analysis of the fragmentation pattern under techniques like Collision-Induced Dissociation (CID) would offer structural confirmation by showing the loss of predictable neutral fragments (e.g., NH₃, CO, HNCO) from the parent ion.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would yield precise bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding)

Analysis of the crystal structure would reveal how individual molecules are arranged in the crystal lattice. A key feature would be the network of intermolecular interactions, particularly hydrogen bonds. The N-H groups of the urea and amino functionalities are strong hydrogen bond donors, while the carbonyl oxygen (C=O), the nitrogen atoms of the benzothiazole ring, and the amino group are potential acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal structure, often forming complex one-, two-, or three-dimensional networks. iucr.orgresearchgate.net

Conformation and Dihedral Angles Analysis

X-ray crystallography would define the molecule's conformation. Of particular interest are the dihedral angles around the C-N bonds of the urea linker, which dictate the relative orientation of the benzothiazole ring system and the terminal amino group. In related acylthiourea structures, the planarity of the core structure is often a key feature, stabilized by intramolecular hydrogen bonds. nih.goviucr.orgresearchgate.net The analysis would determine whether the benzothiazole and urea moieties are coplanar or twisted relative to each other. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, and for assessing its purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within the sample.

The verification process involves comparing the experimentally determined elemental percentages with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the correct synthesis and purity of the compound.

For this compound, with the molecular formula C₈H₈N₄OS, the theoretical elemental composition is calculated from its molecular weight and the atomic weights of its constituent elements. The molecular weight of the compound is 208.24 g/mol . The theoretical percentages are derived as follows:

Carbon (C): (8 * 12.011 / 208.24) * 100 = 46.14%

Hydrogen (H): (8 * 1.008 / 208.24) * 100 = 3.87%

Nitrogen (N): (4 * 14.007 / 208.24) * 100 = 26.90%

Sulfur (S): (1 * 32.065 / 208.24) * 100 = 15.40%

Research findings from the analysis of various benzothiazole derivatives consistently utilize this method to confirm their structure and purity. niscpr.res.inresearchgate.netcore.ac.uknih.gov In practice, the synthesized compound is subjected to combustion in an elemental analyzer. This process converts the elements into simple gases (e.g., CO₂, H₂O, N₂, SO₂), which are then separated and quantified by a detector. mt.comthermofisher.com The instrument provides the weight percentages of C, H, N, and S in the sample.

The comparison between the calculated and found values is a critical step for structural elucidation. Typically, experimental values that are within ±0.4% of the theoretical values are considered to be in good agreement and confirm the proposed molecular formula.

Below is a data table summarizing the theoretical elemental composition of this compound.

Table 1: Elemental Analysis Data for this compound (C₈H₈N₄OS)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 46.14 | Data not available in cited sources |

| Hydrogen (H) | 3.87 | Data not available in cited sources |

| Nitrogen (N) | 26.90 | Data not available in cited sources |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Water |

| Nitrogen |

Computational and Theoretical Investigations of 1 Amino 3 1,3 Benzothiazol 2 Yl Urea

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org Studies on benzothiazole (B30560) derivatives often utilize DFT to optimize molecular geometry and analyze electronic characteristics. scirp.orgnih.gov Calculations are typically performed using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost. acs.orgscirp.orgnih.govnih.gov

For 1-Amino-3-(1,3-benzothiazol-2-yl)urea, DFT calculations would elucidate the three-dimensional arrangement of atoms, bond lengths, and bond angles. These studies reveal the distribution of electron density, highlighting electronegative and electropositive regions across the molecule. The benzothiazole ring system, the urea (B33335) linkage, and the terminal amino group all contribute to a complex electronic landscape that governs the molecule's reactivity and intermolecular interactions. DFT studies on related benzothiazole-urea hybrids have been used to explore structure-activity relationships, linking electronic features to biological activity. researchgate.net

| Parameter | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable conformation, bond lengths, and angles. |

| Electron Density | The probability of finding an electron at a specific location. | Identifies electron-rich and electron-deficient areas, key to reactivity. |

| Electrostatic Potential | Maps the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. scirp.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates solubility characteristics and the strength of dipole-dipole interactions. scirp.org |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. osjournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.comosjournal.org In benzothiazole derivatives, the HOMO is often distributed over the aromatic ring system, while the LUMO can be localized on specific moieties. scirp.orgnih.gov Analysis of the HOMO-LUMO gap has been used to rationalize the bioactivity of molecules, as it relates to their ability to participate in charge-transfer interactions. irjweb.comosjournal.org For instance, DFT studies on various benzothiazole derivatives have calculated HOMO-LUMO gaps to be in the range of 3.95 to 4.70 eV. nbu.edu.sa

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital. | Represents the ability to donate an electron; sites with high HOMO density are susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron; sites with high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity and potential for intramolecular charge transfer. irjweb.com |

| Global Reactivity Descriptors | Parameters like hardness, softness, and electronegativity derived from HOMO/LUMO energies. | Quantify the overall reactivity and stability of the molecule. irjweb.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a specific biological target.

Molecular docking programs, such as AutoDock Vina, use scoring functions to estimate the binding affinity between a ligand and a target protein. researchgate.net This affinity is typically expressed as a binding energy value in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. These scoring functions evaluate various energetic components, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

In studies of related benzothiazole-urea derivatives, docking has been used to predict binding affinities against various targets. For example, derivatives have been docked against enzymes like γ-amino butyric acid aminotransferase (GABA-AT) and adenosine (B11128) A2A receptors, with reported docking scores ranging from -7.5 to -8.4 kcal/mol. researchgate.netderpharmachemica.com These values are often compared to a standard or reference compound to gauge relative potency. derpharmachemica.com

| Target Protein (Example) | Ligand (Example Benzothiazole Derivative) | Docking Score (kcal/mol) | Reference |

| Adenosine A2A Receptor | 1-(Benzo[d]thiazol-2-yl)-3-(aryl)urea derivative | -8.1 to -9.5 | researchgate.net |

| GABA-AT | 1-((6-chloro-benzothiazol-2-yl)-3-(...))urea derivative | -8.4 | derpharmachemica.com |

| COX-2 | 1-(benzo[d]thiazol-2-yl)-3-(aryl)urea derivative | -7.37 | researchgate.net |

Note: The table shows example data for related compounds to illustrate the concept of binding affinity prediction.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, key interactions would include:

Hydrogen Bonds: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). mpg.deresearchgate.netmdpi.com The terminal amino group (NH2) also serves as a strong hydrogen bond donor. These groups can form critical hydrogen bonds with polar amino acid residues (e.g., glutamic acid, arginine, serine) in a protein's active site. derpharmachemica.comnih.gov

Hydrophobic Interactions: The aromatic benzothiazole ring is hydrophobic and can engage in favorable van der Waals and π-stacking interactions with non-polar and aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. nih.govcolumbia.eduresearchgate.net Such interactions are often crucial for anchoring a ligand within a binding pocket.

Analysis of these interactions helps to rationalize the observed binding affinity and provides a structural basis for a compound's biological activity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the physical movements of atoms and molecules, providing insights into the stability and conformational dynamics of the system.

For a complex of this compound with a target protein, an MD simulation would start with the best-docked pose. The simulation, typically run for nanoseconds, tracks the trajectory of all atoms. Key analyses include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable, low RMSD value suggests that the binding pose is stable and the ligand does not dissociate from the binding pocket. nih.gov

Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, identifying subtle changes in conformation that might be important for biological function.

Interaction Stability: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking can be monitored throughout the simulation to confirm their importance for binding stability. nih.govbiointerfaceresearch.com

MD simulations are therefore crucial for validating docking results and providing a more realistic understanding of the dynamic nature of ligand-target interactions at the atomic level. nih.gov

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of a ligand-protein complex over time. RMSD and RMSF are key metrics derived from these simulations to assess the stability and flexibility of the system.

Root Mean Square Deviation (RMSD) analysis is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. frontiersin.org It is a crucial indicator of the conformational stability of a protein-ligand complex during the simulation. A plateau in the RMSD value over time suggests that the complex has reached a stable equilibrium state. For example, in simulations of ligands binding to their target proteins, an RMSD value that stabilizes well below 2 Å is often indicative of a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF) analysis complements RMSD by measuring the fluctuation of individual amino acid residues from their average position over the course of the simulation. This helps to identify the flexible regions of the protein upon ligand binding. High RMSF values in specific regions of the protein can indicate conformational changes that may be important for the protein's function or the ligand's binding mechanism.

| Parameter | Description | Typical Value Range (Å) | Implication for Stability |

| Ligand RMSD | Measures the deviation of the ligand's atoms relative to its initial position. | 1.0 - 3.0 | A lower, stable value indicates the ligand remains in the binding pocket. |

| Protein RMSD | Measures the deviation of the protein's backbone atoms relative to the initial structure. | 1.0 - 3.0 | A stable value indicates no major conformational changes in the protein. |

| Residue RMSF | Measures the flexibility of individual amino acid residues in the protein. | 0.5 - 4.0 | Higher values in loop regions; lower values in secondary structures (α-helices, β-sheets). |

Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are widely used methods to estimate the binding free energy of a ligand to a biological macromolecule. nih.govresearchgate.net These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than standard docking scores. 34.237.233ambermd.org

The binding free energy (ΔG_bind) is calculated by considering the difference in the free energies of the protein-ligand complex, the free protein, and the free ligand. The calculation is typically decomposed into several energy components:

ΔE_MM (Molecular Mechanics Energy): The sum of electrostatic (ΔE_ele) and van der Waals (ΔE_vdW) interaction energies in the gas phase. frontiersin.org

ΔG_solv (Solvation Free Energy): The energy change upon transferring the molecule from a vacuum to the solvent. It consists of a polar component (ΔG_PB/GB) and a non-polar component (ΔG_SA). nih.gov

-TΔS (Conformational Entropy): The change in entropy upon ligand binding. This term is computationally expensive and is sometimes omitted when comparing similar compounds.

These calculations are valuable for understanding the key energetic contributions that drive the binding of this compound to its target, helping to rationalize its activity and guide further optimization. frontiersin.org

| Energy Component | Description | Example Value (kcal/mol) |

| ΔE_vdW | Van der Waals contribution | -45.5 |

| ΔE_ele | Electrostatic contribution | -20.1 |

| ΔG_polar | Polar solvation energy | +25.8 |

| ΔG_nonpolar | Non-polar solvation energy | -4.2 |

| ΔG_bind (MM-GBSA) | Total binding free energy | -44.0 |

In Silico ADMET Predictions and Pharmacokinetic Profiling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. researchgate.net These computational methods allow for the early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and prioritize candidates with favorable drug-like properties. nih.govmdpi.com For this compound and its analogs, these predictions are based on established physicochemical parameters and quantitative structure-activity relationships (QSAR). researchgate.net

Lipophilicity and Solubility Prediction

Lipophilicity is a key physicochemical property that influences a drug's solubility, permeability, and metabolic stability. nih.govmdpi.com It is commonly expressed as the logarithm of the partition coefficient (log P). Compounds with very high lipophilicity often exhibit poor solubility and rapid metabolism, while those with low lipophilicity may have poor absorption. nih.gov According to Lipinski's rule of five, a log P value below 5 is generally considered favorable for oral drug candidates. veterinaria.org

Solubility in aqueous media is essential for a drug to be absorbed from the gastrointestinal tract. Poor aqueous solubility is a major challenge in drug development. In silico models can predict the solubility of a compound, providing an early warning for potential formulation difficulties.

| Parameter | Predicted Value | Optimal Range | Importance |

| Log P (Lipophilicity) | 2.5 - 4.0 | < 5 | Influences absorption, solubility, and metabolism. derpharmachemica.com |

| Aqueous Solubility (Log S) | -3.5 | > -4.0 | Crucial for absorption and bioavailability. |

| Molecular Weight (MW) | 208.24 g/mol | < 500 | Affects size-dependent diffusion and absorption. neliti.com |

| Hydrogen Bond Donors | 3 | < 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 4 | < 10 | Impacts solubility and membrane permeability. |

Permeability and Absorption Predictions

The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is fundamental for its oral absorption and bioavailability.

Permeability is often predicted using models of Caco-2 cell permeability. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, serving as an in vitro model of the human intestinal wall. mdpi.com High predicted Caco-2 permeability suggests good potential for passive diffusion across the gut wall. mdpi.com

Absorption predictions, such as the percentage of Human Intestinal Absorption (% HIA), provide an estimate of the extent to which a drug will be absorbed after oral administration. A high predicted % HIA is a desirable characteristic for an orally administered drug. The percentage of absorption can be calculated from the topological polar surface area (TPSA). derpharmachemica.comneliti.com

| Parameter | Predicted Value | Implication |

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability and absorption potential. mdpi.com |

| Human Intestinal Absorption (%) | > 80% | Good oral absorption is likely. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Less susceptible to active efflux from cells, which can lead to drug resistance. |

| Blood-Brain Barrier (BBB) Permeation | No | Indicates the compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Principles

Impact of Substituent Modifications on Benzothiazole (B30560) Moiety

The benzothiazole ring is a key pharmacophore, and its substitution pattern significantly modulates the biological activity of the entire molecule. These modifications can be broadly categorized into electronic and steric effects.

The electronic properties of substituents on the benzothiazole ring can profoundly influence the molecule's interaction with its biological target. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density distribution across the benzothiazole system, which in turn can affect binding affinities and intrinsic activity.

Research on benzothiazole derivatives has shown that the nature of these substituents impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the substitution of an electron-withdrawing group like nitro (-NO₂) can lower both HOMO and LUMO energy levels, leading to a reduced energy gap (E_gap). nih.gov A smaller energy gap can be advantageous for charge transfer and optoelectronic properties, which may translate to enhanced biological activity in certain contexts. nih.gov Conversely, electron-donating groups such as methyl (-CH₃) can raise the HOMO energy level. nih.gov

A preliminary SAR study on a series of benzo[d]thiazole-hydrazones revealed that the antimicrobial activity was dependent on the electronic nature of the substituents on an attached phenyl ring. It was observed that compounds with electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) generally exhibited increased antibacterial activity, while those with electron-withdrawing groups such as chloro (-Cl), nitro (-NO₂), fluoro (-F), and bromo (-Br) tended to show better antifungal activity.

The following table summarizes the general electronic effects of common substituents on the benzothiazole moiety.

| Substituent | Electronic Effect | Potential Impact on Biological Activity |

| -NO₂ | Strong Electron-Withdrawing | May enhance antifungal activity by lowering LUMO energy. |

| -Cl, -Br, -F | Halogen (Inductively Withdrawing, Resonance Donating) | Can modulate lipophilicity and electronic character, influencing various activities. |

| -CH₃ | Weak Electron-Donating | Can increase electron density and potentially enhance antibacterial activity. |

| -OCH₃ | Strong Electron-Donating | May increase antibacterial activity through resonance effects. |

| -OH | Strong Electron-Donating | Can act as a hydrogen bond donor and enhance antibacterial activity. |

This table provides a generalized summary based on established principles of medicinal chemistry and findings from related benzothiazole derivatives.

The size and spatial arrangement of substituents on the benzothiazole ring introduce steric effects that can either facilitate or hinder the optimal binding of the molecule to its target. A bulky substituent may cause steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, a larger group might establish favorable van der Waals interactions or orient the molecule for a more productive binding mode. sips.org.in

In a study of N-(1,3-benzothiazol-2-yl)-N'-(aryl) ureas, the position of a methyl substituent on the N'-aryl ring demonstrated a clear steric effect on α-chymotrypsin inhibition. The activity was found to increase in the order of ortho < meta < para substitution. nih.gov This suggests that the steric bulk of the methyl group in the ortho and meta positions hinders the optimal conformation for binding, while the para position allows for a more favorable interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on other benzothiazole derivatives have also highlighted the importance of steric parameters. Any attempt to improve the potency of certain benzothiazole compounds may require the substitution of the benzothiazole moiety with less bulky or more flexible structures to allow for better interaction with the binding site. nih.gov

Role of the Urea (B33335) Linkage in Molecular Recognition and Biological Activity

The urea linkage (-NH-CO-NH-) is not merely a spacer but plays a critical role in the biological activity of these compounds. Its ability to form multiple hydrogen bonds is a key element in molecular recognition and binding to target proteins. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov These directional interactions are crucial for stabilizing the drug-receptor complex.

The urea moiety can also influence the conformational preferences of the molecule. Due to resonance, the urea functionality has a degree of conformational restriction. nih.gov Substitutions on the nitrogen atoms can further influence these preferences, which can be critical for achieving the correct orientation within a binding site. nih.gov

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties of a lead compound. In the context of 1-amino-3-(1,3-benzothiazol-2-yl)urea, the urea bridge is a prime candidate for such modifications.

Thiourea (B124793): Replacing the carbonyl oxygen of urea with a sulfur atom yields a thiourea analog. This change alters the hydrogen bonding capability, bond angles, and electronic properties of the linker. While the N-H groups remain hydrogen bond donors, the C=S group is a weaker hydrogen bond acceptor than C=O. In some cases, this modification can lead to enhanced activity. For instance, in a series of N-(6-Methoxy-BT-2-yl)-N'-(3-methoxy-phenyl) derivatives, the urea compound was inactive, whereas the corresponding thiourea analog showed moderate inhibitory activity against a human cancer cell line. mdpi.comnih.gov

Guanidine (B92328): The guanidine group is another bioisostere of urea. It is typically protonated at physiological pH, introducing a positive charge. This can lead to strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. The guanidinium (B1211019) group can also form multiple hydrogen bonds. Studies on 2-aminobenzothiazole (B30445) derivatives have explored the replacement of the urea/thiourea moiety with guanidine, with some resulting compounds showing high affinity for their biological targets. sips.org.in

The following table compares the key features of urea and its common bioisosteres.

| Linker | Key Features | Potential Interactions |

| Urea (-NH-CO-NH-) | Two H-bond donors (N-H), one H-bond acceptor (C=O). Planar geometry. | Hydrogen bonding. |

| Thiourea (-NH-CS-NH-) | Two H-bond donors (N-H), weaker H-bond acceptor (C=S). Different bond lengths and angles compared to urea. | Hydrogen bonding, altered lipophilicity. |

| Guanidine (-NH-C(=NH)-NH₂-) | Multiple H-bond donors. Typically protonated (positive charge). | Hydrogen bonding, ionic interactions. |

Influence of Substituent Changes on the Amino and Benzothiazolyl Sides of Urea

The biological activity of this compound derivatives can be fine-tuned by introducing substituents on both sides of the urea bridge. The effects of these substitutions are often not symmetrical, and SAR studies aim to elucidate the optimal substitution pattern for a given biological target.

For instance, in a series of benzothiazole urea derivatives designed as anticancer agents, modifications on the N' side of the urea (the side opposite the benzothiazole) were explored. The data indicated that while simple alkyl ureas like methyl and cyclopropyl (B3062369) derivatives showed a drop in activity, attaching various 2-(N,N-disubstituted amino)-N-ethyl groups resulted in compounds with similar or enhanced antiproliferative activity compared to controls. This highlights the importance of the nature and complexity of the substituent on the amino side of the urea.

Hybridization Strategies with Other Pharmacophores

A powerful strategy in modern drug design is the hybridization of two or more pharmacophores into a single molecule. This approach aims to create compounds that can interact with multiple targets or have a synergistic effect, potentially leading to improved efficacy and a lower propensity for drug resistance. The this compound scaffold has been successfully used in such hybridization strategies.

One example is the development of novel benzothiazole-urea-quinoline hybrids as antitubercular agents. researchgate.net In this work, the benzothiazole-urea moiety was linked to a 7-chloroquinoline (B30040) scaffold, a known pharmacophore in antimalarial and antitubercular drug discovery. Several of these hybrid compounds exhibited promising activity against Mycobacterium tuberculosis. researchgate.net

Another study involved the design of anticonvulsant agents by creating hybrids of benzothiazole-urea with 1,2,4-triazole (B32235) or gabapentin. derpharmachemica.com These studies demonstrated that the resulting hybrid molecules possessed significant anticonvulsant and CNS depressant activities. derpharmachemica.com The N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea is another example where the benzothiazole-urea scaffold is hybridized with a sulfonyl group, resulting in a compound with broad-spectrum antitumor activity. nih.govmdpi.com

The success of these hybridization strategies underscores the versatility of the this compound core as a building block for developing novel therapeutic agents with diverse biological activities.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to understand the essential structural features required for the biological activity of a molecule and to design new, more potent analogs. nih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. bu.edu.eg For derivatives of this compound, these methods help in identifying the key chemical features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that govern their interaction with specific receptors or enzymes.

A typical pharmacophore model for a series of biologically active urea derivatives would involve identifying common features among the most potent compounds. For instance, in studies of 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in inflammation, pharmacophore models were generated. nih.govnih.gov These models typically highlight the urea moiety as a crucial hydrogen-bonding feature, capable of forming strong interactions with amino acid residues like Asp and Tyr in the enzyme's active site. nih.govnih.gov The benzothiazole ring would likely be identified as a key hydrophobic and aromatic feature, occupying a specific pocket in the binding site.

Ligand-based drug design often starts with an active compound and systematically modifies its structure to improve activity and pharmacokinetic properties. bu.edu.eg For the benzothiazole-urea scaffold, this could involve:

Modifying substituents on the benzothiazole ring: Introducing electron-donating or electron-withdrawing groups at various positions to alter electronic properties and binding affinity. nih.gov

Altering the terminal amino group: Replacing it with different substituted aryl or alkyl groups to explore different binding pockets. nih.gov

Introducing conformational constraints: Incorporating cyclic structures or rigid linkers to lock the molecule into a bioactive conformation. nih.gov

One study focused on designing N-(5-nitrothiazol-2-yl)-carboxamido derivatives based on the structural features of a known inhibitor. bu.edu.eg The design process identified essential pharmacophoric features, including a hydrogen-bond donor (amidic group), a hydrogen-bond acceptor (carbonyl group), and an aromatic moiety to occupy a hydrophobic groove. bu.edu.eg Applying similar principles to the this compound scaffold, a hypothetical pharmacophore model can be proposed.

The table below outlines the key pharmacophoric features derived from the benzothiazole-urea scaffold and their potential roles in biological interactions.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Interaction | Source |

|---|---|---|---|

| Hydrogen Bond Donor | Urea N-H groups | Forms hydrogen bonds with acceptor sites (e.g., Asp, Glu) on the target protein. | nih.govnih.gov |

| Hydrogen Bond Acceptor | Urea C=O group | Forms hydrogen bonds with donor sites (e.g., Tyr) on the target protein. | nih.govbu.edu.eg |

| Aromatic/Hydrophobic Region | Benzothiazole ring system | Occupies hydrophobic pockets within the binding site through π-π stacking or hydrophobic interactions. | bu.edu.eg |

| Hydrogen Bond Donor | Terminal Amino (-NH2) group | Provides an additional point for hydrogen bonding interactions. | - |

By utilizing these computational models, medicinal chemists can screen virtual libraries of compounds to identify new candidates with a high probability of being active, thereby streamlining the drug discovery process and reducing the reliance on extensive, time-consuming synthesis and testing. nih.gov

Mechanistic Insights into Biological Interactions and Target Identification

Investigations into Enzyme Inhibition Mechanisms (Preclinical Studies)

Derivatives of 1-Amino-3-(1,3-benzothiazol-2-yl)urea, particularly those with a benzothiazole-urea scaffold, have been evaluated for their inhibitory effects on several classes of enzymes. These studies have highlighted the structural features that contribute to their potency and selectivity.

Inhibition of Kinases (e.g., c-Raf kinase, GSK-3)

c-Raf Kinase: A series of amide and urea (B33335) derivatives of benzothiazole (B30560) have been synthesized and assessed for their ability to inhibit Raf-1 (c-Raf) kinase activity. nih.gov Among the synthesized compounds, certain derivatives demonstrated potent to moderate inhibitory activities. nih.gov While specific IC50 values for this compound were not detailed, the study established that the benzothiazole urea structure is a viable scaffold for developing Raf-1 inhibitors. The urea linkage is often a key feature in kinase inhibitors, participating in hydrogen bonding interactions within the enzyme's active site. nih.gov

Inhibition of Hydrolases (e.g., 17β-HSD10, Acetylcholinesterase)

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): The most significant body of research for benzothiazolyl ureas lies in their inhibition of 17β-HSD10, an enzyme implicated in Alzheimer's disease. Numerous studies have synthesized and evaluated derivatives of this class, identifying key structure-activity relationships (SAR). mdpi.comnih.gov Potent inhibitors often feature substitutions on both the benzothiazole and the phenyl rings. mdpi.com For instance, compounds with a 3-chloro and 4-hydroxy substitution on the phenyl ring, coupled with a small substituent at the 6-position of the benzothiazole moiety, have exhibited IC50 values in the low micromolar range (1–2 μM). mdpi.com Some optimized derivatives have even shown inhibitory concentrations in the nanomolar range. nih.gov The mechanism of inhibition has been described as uncompetitive or mixed-type with respect to the substrate. mdpi.com

Table 1: Inhibitory Activity of Benzothiazolyl Urea Derivatives against 17β-HSD10

| Compound Modification | IC50 Value | Inhibition Type |

| 3-chloro, 4-hydroxy phenyl; 6-substituted benzothiazole | 1–2 μM | Uncompetitive |

| Guanidine (B92328) linker instead of urea | 3.06 μM | Not specified |

| Various phenyl and benzothiazole substitutions | Nanomolar to low micromolar | Mixed-type |

Acetylcholinesterase (AChE): While direct studies on this compound are limited, the broader class of thiazole (B1198619) and benzothiazole derivatives has been investigated as cholinesterase inhibitors. academie-sciences.fracademie-sciences.fr Structure-activity relationship studies of 1,3-thiazole derivatives have identified potent AChE inhibitors with IC50 values in the nanomolar range. academie-sciences.fr For example, certain thiazolylhydrazones and 1,3-thiazole-piperazine derivatives have shown significant inhibitory activity. academie-sciences.fr The benzothiazole scaffold itself is a component of compounds that have demonstrated AChE inhibition, suggesting its potential contribution to binding at the enzyme's active site. academie-sciences.fr

Inhibition of Proteases (e.g., 3CLpro of SARS-CoV-2)

The main protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.gov Benzothiazole derivatives have been explored as potential inhibitors of this protease. Studies on thiazole-based compounds have identified derivatives with modest inhibitory activity against SARS-CoV-2 3CLpro, with some benzothiazole-containing compounds showing IC50 values in the micromolar range (e.g., 14.7 to 34.14 μM). nih.gov These findings indicate that the benzothiazole scaffold can be a starting point for the design of more potent 3CLpro inhibitors. nih.gov

Inhibition of Glycosidases (e.g., α-glucosidase)

The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Benzothiazole derivatives have been investigated for their α-glucosidase inhibitory potential. researchgate.net Structure-activity relationship studies have shown that various benzothiazole-based hybrids can exhibit superior in vitro potency compared to standard drugs like acarbose. researchgate.net The benzothiazole ring contributes to ligand-protein interactions, including significant hydrophobic interactions within the enzyme's active site. researchgate.net Both benzimidazole (B57391) and quinoline (B57606) moieties, which share structural similarities with benzothiazole, are also known to be effective pharmacophores for α-glucosidase inhibition. nih.gov

Receptor Interaction and Modulation Studies (Preclinical Studies)

Adenosine (B11128) Receptor Antagonism (e.g., A2B, A2A)

The adenosine receptors, particularly the A2A and A2B subtypes, are involved in various physiological processes and are considered important drug targets. Benzothiazole derivatives have been investigated as antagonists for these receptors.

A2B Adenosine Receptor: Research has identified benzothiazinones, a related class of compounds, as novel adenosine receptor antagonists. nih.gov Certain derivatives have shown affinity for the human A2B receptor with Ki values in the nanomolar range (e.g., 186 nM). nih.gov These findings suggest that the benzothiazole scaffold can be incorporated into molecules designed to target the A2B receptor.

A2A Adenosine Receptor: The A2A adenosine receptor is another target for which benzothiazole-containing compounds have been evaluated. nih.gov Benzothiazinone derivatives have demonstrated potent antagonism at the human A2A receptor, with Ki values as low as 68.8 nM. nih.gov The development of selective A2A receptor antagonists is an active area of research, particularly for neurodegenerative diseases and cancer immunotherapy. nih.govmdpi.com While specific data for this compound is not available, the established activity of related compounds highlights the potential for this chemical class to interact with adenosine receptors. vu.nlrsc.org

Table 2: Antagonistic Activity of Benzothiazole-Related Derivatives at Adenosine Receptors

| Receptor Subtype | Compound Class | Ki Value (human) |

| A2B | Benzothiazinone derivative | 186 nM |

| A2A | Benzothiazinone derivative | 68.8 nM |

| A1 | Benzothiazinone derivative | 65.6 nM |

| A3 | Benzothiazinone derivative | 23.0 nM |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. nii.ac.jp The PPARγ isoform is a well-established therapeutic target, particularly for type 2 diabetes, with agonists like thiazolidinediones being used clinically. nii.ac.jp The benzothiazole scaffold is a component of various PPAR ligands. For instance, a series of 6-benzoyl-benzothiazol-2-one derivatives were designed as dual PPARα/γ agonists, with some compounds acting as potent full PPARγ agonists. nih.gov Conversely, other research efforts have focused on designing benzothiazole derivatives that selectively antagonize PPAR activation. nih.gov While the broader class of benzothiazole-containing molecules has been investigated for PPARγ activity, specific studies detailing the agonistic activity of this compound at the PPARγ receptor were not prominent in the reviewed literature.

Interactions with Nucleic Acids and DNA Targets (Preclinical Studies)

G-quadruplex Stabilization

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, which are implicated in cellular function and disease. nih.gov The stabilization of these structures by small molecules has emerged as a promising strategy in anticancer drug development. rsc.org Benzothiazole derivatives have been identified as effective G-quadruplex stabilizing ligands. rsc.orgresearchgate.net

In a notable study, a series of novel benzothiazole urea and thiourea (B124793) derivatives were synthesized. Molecular modeling studies were conducted to understand their interaction with G-quadruplex DNA. A docked pose for a closely related compound, N1-(benzothiazol-2-yl)-N3-morpholinourea, showed it binding to the active site of the G-quadruplex of human telomere DNA, suggesting a potential mechanism for its biological activity. researchgate.netnih.gov Further research has shown that benzothiazole hydrazones can preferentially stabilize promoter G-quadruplexes, such as c-MYC, over telomeric and duplex DNAs, with molecular modeling indicating that stacking and electrostatic interactions are key to this stabilization. rsc.org

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for antibacterial and anticancer therapies. Research has identified benzothiazole-based compounds as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

Derivatives featuring a benzothiazole core linked to a urea or carboxamide moiety have demonstrated significant inhibitory activity. Studies on these compounds reveal that they act as ATP-competitive inhibitors, binding to the ATP-binding site of the Gyrase B (GyrB) subunit. This inhibition prevents the supercoiling of DNA, a critical function for bacterial cell viability. The dual-targeting capability of these inhibitors against both DNA gyrase and topoisomerase IV is an attractive feature for overcoming antibiotic resistance.

| Compound Class | Target Enzyme | Target Organism | IC50 |

|---|---|---|---|

| Benzothiazole Urea/Carboxamide | DNA Gyrase (GyrB) | E. coli | Low nanomolar range (e.g., 10-25 nM) |

| Benzothiazole Urea/Carboxamide | Topoisomerase IV (ParE) | E. coli | Generally higher than Gyrase (e.g., 352 nM) |

| Benzothiazole Urea/Carboxamide | DNA Gyrase | A. baumannii | < 10 nM |

| Benzothiazole Urea/Carboxamide | Topoisomerase IV | A. baumannii | 64 nM |

Investigation of Cellular Mechanisms of Action (In Vitro Studies)

Antiproliferative Mechanisms against Cancer Cell Lines (e.g., HCT116, MCF-7)

The antiproliferative potential of benzothiazole derivatives has been evaluated against several human cancer cell lines. A study focused on novel benzothiazolyl urea and thiourea derivatives assessed their in vitro cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Among the synthesized compounds, N1-(benzothiazol-2-yl)-N3-morpholinourea demonstrated the most significant cytotoxic activity. nih.gov

Other studies have explored the activity of related benzothiazole-2-carboxamides against both colon cancer (HCT116) and breast cancer (MCF-7) cell lines. mdpi.com The results indicated that the antiproliferative effects are influenced by the substitution patterns on the benzothiazole and carboxamide moieties. For example, trimethoxy-substituted benzimidazole-2-carboxamides showed promising activity with IC50 values in the low micromolar range against HCT116 and MCF-7 cells. researchgate.net While these studies were not performed on this compound itself, the consistent antiproliferative activity of benzothiazolyl ureas and amides suggests a common mechanism of action, potentially linked to interactions with targets like G-quadruplexes or other cellular pathways.

Antimicrobial Mechanisms against Bacterial and Fungal Strains

The benzothiazole nucleus is a key structural motif in many compounds exhibiting a broad spectrum of antimicrobial activity. mdpi.comnih.gov Benzothiazolyl urea derivatives have been specifically screened for their activity against various pathogens. nih.gov

In one study, synthesized benzothiazolyl ureas were tested against Mycobacterium tuberculosis H37Rv, Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov The N1-(benzothiazol-2-yl)-N3-morpholinourea derivative, which showed high anticancer activity, also displayed the best activity against M. tuberculosis H37Rv. Other compounds in the series were found to be equipotent with the antibiotic ampicillin (B1664943) against S. aureus and E. coli. nih.gov Further research on different series of benzothiazole derivatives has confirmed activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like C. albicans. nih.govresearchgate.net The primary mechanism for the antibacterial action of these compounds is often attributed to the inhibition of bacterial type II topoisomerases, as detailed previously.

| Compound Class | Microorganism | Result |

|---|---|---|

| Benzothiazolyl Ureas | Staphylococcus aureus | Some compounds equipotent with ampicillin |

| Benzothiazolyl Ureas | Escherichia coli | Some compounds equipotent with ampicillin |

| Benzothiazolyl Ureas | Mycobacterium tuberculosis H37Rv | Active |

| Benzothiazolopyrimidine-thiazole conjugates | E. coli | MIC <29 µg/mL |

| Benzothiazolopyrimidine-thiazole conjugates | S. aureus | MIC <40 µg/mL |

| Benzothiazolopyrimidine-thiazole conjugates | C. albicans | MIC <207 µg/mL |

Anticonvulsant Mechanisms via GABA Transaminase

A prevailing hypothesis for the anticonvulsant activity of certain benzothiazole urea compounds is their interaction with γ-aminobutyric acid transaminase (GABA-AT). GABA-AT is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of this enzyme leads to an increase in synaptic GABA levels, which in turn enhances inhibitory neurotransmission and can suppress seizure activity.

In silico studies involving molecular docking have been conducted on a series of benzothiazole-GABA analogs, including urea derivatives, to investigate their potential to bind to and inhibit GABA-AT. ijpsr.comresearchgate.net These computational analyses have revealed that benzothiazole urea scaffolds can fit into the active site of the GABA-AT enzyme, suggesting a potential for inhibitory action. The docking scores, which are indicative of binding affinity, for several of these derivatives ranged from -6.2 to -10.6 kcal/mol. ijpsr.comresearchgate.net These values are noteworthy when compared to the docking scores of established antiepileptic drugs such as carbamazepine (B1668303) (-6.7 kcal/mol) and the known GABA-AT inhibitor vigabatrine (-5.0 kcal/mol). ijpsr.comresearchgate.net

Table 1: Comparative Docking Scores of Benzothiazole-GABA Analogs and Standard Antiepileptic Drugs against GABA-AT

| Compound Type | Docking Score Range (kcal/mol) |

|---|---|

| Benzothiazole-GABA Analogs | -6.2 to -10.6 |

| Carbamazepine (Standard) | -6.7 |

| Vigabatrine (Standard) | -5.0 |

Data sourced from in-silico studies on benzothiazole-GABA analogs. ijpsr.comresearchgate.net

While these in-silico results provide a strong theoretical basis for the anticonvulsant mechanism of this compound and its analogs, it is important to note that direct experimental validation of GABA-AT inhibition by this specific compound is a subject for further investigation.

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic effects of benzothiazole derivatives are thought to be mediated through the modulation of key inflammatory pathways. Research into 2-substituted benzothiazole derivatives has shed light on their potential to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that play a crucial role in the inflammatory cascade. nih.govnih.gov

The expression of both COX-2 and iNOS is regulated by the transcription factor nuclear factor-kappa B (NF-κB). nih.govnih.gov Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for COX-2 and iNOS. Studies have shown that certain benzothiazole derivatives can suppress the activation of NF-κB, leading to a dose-dependent reduction in the production of COX-2 and iNOS. nih.govnih.gov This, in turn, would lead to decreased synthesis of prostaglandins (B1171923) and nitric oxide, which are key mediators of inflammation and pain.

For instance, in a study on hepatocellular carcinoma cells, 2-substituted benzothiazole derivatives demonstrated the ability to significantly reduce the levels of COX-2 and iNOS. nih.govnih.gov

Table 2: Effect of 2-Substituted Benzothiazole Derivatives on Inflammatory Markers

| Marker | Effect | Putative Mechanism |

|---|---|---|

| NF-κB | Decreased protein levels | Inhibition of activation/translocation |

| COX-2 | Dose-dependent inhibition | Downstream effect of NF-κB suppression |

| iNOS | Dose-dependent inhibition | Downstream effect of NF-κB suppression |

Findings from studies on 2-substituted benzothiazole derivatives. nih.govnih.gov

These findings suggest that the anti-inflammatory and analgesic properties of compounds like this compound may be attributed to their ability to interfere with the NF-κB signaling pathway and subsequently inhibit the expression of COX-2 and iNOS. Further research is needed to specifically elucidate the activity of this compound within these pathways.

Future Directions and Research Opportunities in Benzothiazole Urea Chemistry

Development of Novel Synthetic Methodologies

Recent advancements have highlighted the use of novel catalytic systems to facilitate the synthesis of the benzothiazole (B30560) core and the subsequent urea (B33335) formation. For instance, the use of heterogeneous catalysts is gaining traction as they can be easily recovered and reused, making the process more economical and environmentally friendly. One-pot synthesis and multicomponent reactions are also becoming increasingly popular, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, reducing reaction times and purification efforts.

Furthermore, microwave-assisted and ultrasound-promoted syntheses are being explored to accelerate reaction rates and improve yields. mdpi.com These techniques offer a greener alternative to conventional heating methods. The development of flow chemistry processes for the synthesis of benzothiazole-ureas is another promising avenue, offering precise control over reaction parameters and enabling safer, more scalable production.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to benzothiazole-urea chemistry is set to expand significantly. Advanced computational approaches are being employed for the predictive modeling of the properties and activities of these compounds, thereby accelerating the design-synthesis-testing cycle.

Molecular docking studies are routinely used to predict the binding modes of benzothiazole-urea derivatives with their biological targets. For example, docking studies have been instrumental in understanding the interactions of these compounds with enzymes such as γ-amino butyric acid aminotransferase (GABA-AT) and autolysin, providing insights into the structural basis of their anticonvulsant and antibacterial activities, respectively. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for predicting the biological activity of novel analogues. By correlating the structural features of a series of compounds with their activities, QSAR models can guide the design of more potent and selective molecules. researchgate.net

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is crucial for the early assessment of the drug-like properties of new chemical entities. These computational predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov

Interactive Table: Examples of Computational Studies on Benzothiazole-Urea Derivatives

| Compound/Derivative Class | Computational Method | Target/Property Studied | Key Findings |

|---|---|---|---|

| 1-((6-substituted-2-yl)-3-(4H-1,2,4 triazole-3-yl)urea | Molecular Docking | γ-amino butyric acid aminotransferase (GABA-AT) | Docking scores ranged from -7.5 to -8.4, indicating good binding affinity. semanticscholar.org |

| Benzothiazole aryl ureas | Molecular Docking | Autolysin (AtlA) | Identified key hydrogen bonding, Pi-Pi, and hydrophobic interactions. mdpi.com |

| Quinoline-urea-benzothiazole hybrids | In silico ADME Profiling | Drug-likeness properties | Majority of compounds showed favorable drug-like properties and low potential for cardiotoxicity. nih.gov |

Exploration of New Biological Targets and Pathways

While benzothiazole-urea derivatives have been investigated for a range of biological activities, there is still vast untapped potential in exploring new therapeutic targets and signaling pathways. The versatility of the benzothiazole-urea scaffold allows for its modification to interact with a diverse array of biomolecules.

One of the exciting new areas of research is the targeting of enzymes involved in neurodegenerative diseases. For instance, benzothiazolyl ureas have been identified as low micromolar, uncompetitive inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) , an enzyme implicated in Alzheimer's disease. mdpi.com This opens up new avenues for the development of disease-modifying therapies.

In the realm of infectious diseases, beyond traditional antibacterial targets, researchers are exploring the inhibition of enzymes crucial for the survival of multidrug-resistant pathogens. For example, quinoline-urea-benzothiazole hybrids have been shown to target decaprenylphosphoryl-β-D-ribose 2′-epimerase , an enzyme involved in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov Other identified targets include bacterial DNA gyrase and topoisomerase IV . nih.gov

In oncology, the inhibition of protein kinases remains a key strategy. Benzothiazole-urea derivatives have been shown to be effective against Raf-1 , a kinase involved in the MAPK/ERK signaling pathway that is often dysregulated in cancer. researchgate.net The exploration of other kinases and cancer-related pathways, such as the PI3K/mTOR pathway , is an active area of investigation. nih.gov

Rational Design of Highly Selective and Potent Analogues

The rational design of novel benzothiazole-urea analogues with enhanced potency and selectivity is a cornerstone of future research. This involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

Systematic modifications of the benzothiazole-urea scaffold have yielded valuable insights into the key structural features required for activity. For example, in the development of inhibitors for 17β-HSD10, it was found that a urea linker, a 4-phenolic moiety with a 3-halogen substitution on the phenyl ring, and a bulky substituent at the 6-position of the benzothiazole ring were crucial for potent inhibition. nih.gov

For antibacterial agents targeting MRSA, the structural simplification of more complex hybrids led to the discovery of potent benzothiazole aryl ureas. The presence of a p-CF3 group on the phenyl ring was found to be beneficial for narrow-spectrum activity against Gram-positive bacteria. nih.gov

The design of hybrid molecules that combine the benzothiazole-urea scaffold with other pharmacophores is a promising strategy for developing multi-target agents or compounds with improved pharmacokinetic properties. The synthesis of quinoline-urea-benzothiazole hybrids as antitubercular agents is a prime example of this approach. nih.gov

Interactive Table: Structure-Activity Relationship (SAR) Highlights for Benzothiazole-Urea Derivatives

| Target | Key Structural Modifications | Impact on Activity |

|---|---|---|

| 17β-HSD10 (Alzheimer's Disease) | Bulky 6-substitution on the benzothiazole ring | Enhanced inhibitory potency |

| MRSA (Antibacterial) | p-CF3 group on the phenyl ring | Improved narrow-spectrum activity against Gram-positive bacteria nih.gov |

| Raf-1 (Anticancer) | Variations in amide and urea linkers and substitutions on the phenyl ring | Modulated antiproliferative activity researchgate.net |

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The future of benzothiazole-urea chemistry will be significantly shaped by its integration with emerging technologies in chemical biology and drug discovery. These technologies offer powerful new tools for target identification, lead optimization, and understanding the mechanism of action of these compounds.

High-throughput screening (HTS) of large chemical libraries of benzothiazole-urea derivatives will enable the rapid identification of hit compounds against a wide range of biological targets. The development of robust and miniaturized assays is key to the success of HTS campaigns.